molecular formula C9H9FN2 B13409095 2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI)

2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI)

Katalognummer: B13409095
Molekulargewicht: 164.18 g/mol
InChI-Schlüssel: PKOZFJSFAPXRAD-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) is a chemical compound with the molecular formula C10H9FN2 It is characterized by the presence of a propenimidamide group attached to a 4-fluorophenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) typically involves the reaction of 4-fluorobenzaldehyde with an appropriate amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Propenimidamide,3-(4-chlorophenyl)-,(2E)-(9CI)
  • 2-Propenimidamide,3-(4-bromophenyl)-,(2E)-(9CI)
  • 2-Propenimidamide,3-(4-methylphenyl)-,(2E)-(9CI)

Uniqueness

2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C9H9FN2

Molekulargewicht

164.18 g/mol

IUPAC-Name

(E)-3-(4-fluorophenyl)prop-2-enimidamide

InChI

InChI=1S/C9H9FN2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H3,11,12)/b6-3+

InChI-Schlüssel

PKOZFJSFAPXRAD-ZZXKWVIFSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C(=N)N)F

Kanonische SMILES

C1=CC(=CC=C1C=CC(=N)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.